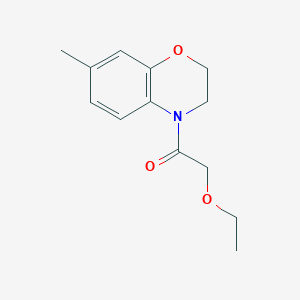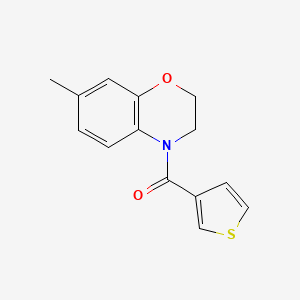
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone, also known as MBTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which plays a role in antioxidant defense. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which can have a positive impact on overall health. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer.
Advantages and Limitations for Lab Experiments
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has several advantages for lab experiments, including its high yield synthesis method and potential therapeutic applications. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Future studies could also explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion:
Overall, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone involves the reaction of 2-aminothiophenol and 2-chloro-7-methyl-1,4-benzoxazine in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized and can be performed on a large scale to produce this compound in high yields.
Scientific Research Applications
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-2-3-12-13(8-10)17-6-5-15(12)14(16)11-4-7-18-9-11/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEZPDFPLUEABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)
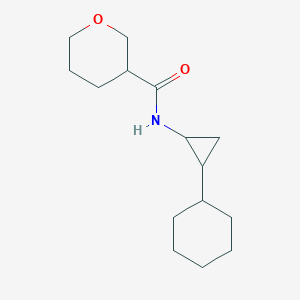
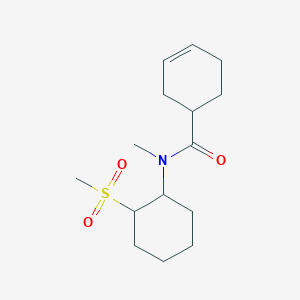
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
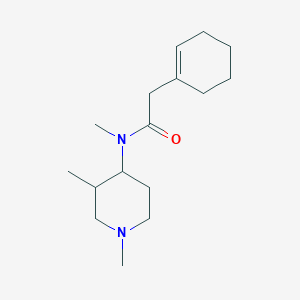
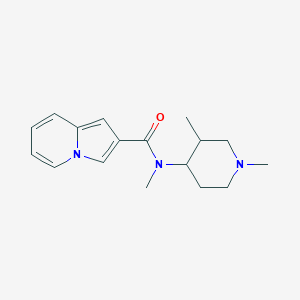
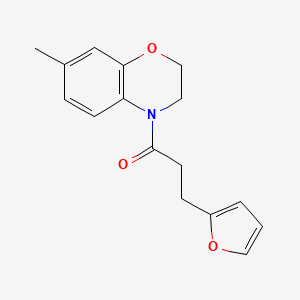

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)

